The synthesis of Vazegepant hydrochloride involves multiple steps that incorporate various chemical reactions to construct its complex molecular framework. The key synthetic route includes:
The synthetic pathway is designed to ensure high yield and purity of the final product while maintaining efficiency and cost-effectiveness.
Vazegepant hydrochloride has a complex molecular structure characterized by several functional groups that contribute to its pharmacological activity. The molecular formula is , with a molecular weight of approximately 638.817 g/mol .
Key structural features include:
The InChI Key for Vazegepant hydrochloride is JJVAPHYEOZSKJZ-JGCGQSQUSA-N, providing a unique identifier for chemical databases .
Vazegepant hydrochloride undergoes various chemical reactions during its synthesis and metabolism:
Vazegepant hydrochloride functions by selectively antagonizing the calcitonin gene-related peptide receptor. Upon administration, it competes with endogenous calcitonin gene-related peptide for binding sites on the receptor, effectively blocking its action. This blockade prevents the vasodilation and neurogenic inflammation associated with migraine attacks.
Pharmacodynamic studies demonstrate that Vazegepant exhibits high potency with an inhibitor constant (Ki) of 23 pM and an effective concentration (EC50) of 880 pM for inhibiting calcitonin gene-related peptide-induced dilation in ex vivo human intracranial arteries . This mechanism underlies its therapeutic efficacy in treating acute migraine episodes.
Vazegepant hydrochloride possesses several notable physical and chemical properties:
These properties contribute to its suitability as an acute treatment option for migraines.
Vazegepant hydrochloride's primary application lies in the treatment of migraines. Its mechanism as a calcitonin gene-related peptide receptor antagonist makes it particularly effective for patients experiencing acute migraine attacks. Clinical studies have demonstrated its efficacy in reducing headache severity and associated symptoms when administered intranasally.
Further research may explore additional applications within neurology or pain management, particularly in conditions influenced by calcitonin gene-related peptide signaling pathways . Additionally, ongoing investigations into its pharmacokinetic profile may enhance understanding of optimal dosing strategies for various patient populations.
CAS No.: 533-67-5
CAS No.: 11006-78-3
CAS No.: 302-61-4
CAS No.: 61080-23-7
CAS No.: 466-43-3